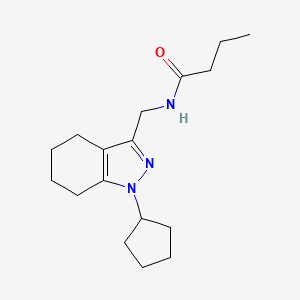
N-((1-シクロペンチル-4,5,6,7-テトラヒドロ-1H-インダゾール-3-イル)メチル)ブチルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties . This compound features a cyclopentyl group attached to a tetrahydroindazole moiety, which is further linked to a butyramide group.
科学的研究の応用
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide has several scientific research applications, including:
作用機序
Target of Action
Indazole derivatives, which this compound is a part of, have been found to inhibit, regulate, and/or modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives have been found to possess a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to these effects.
Biochemical Pathways
For instance, the anti-inflammatory activity of some indazole derivatives has been associated with the inhibition of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) production .
Result of Action
For example, the anti-inflammatory activity of some indazole derivatives has been associated with the inhibition of various inflammatory mediators .
準備方法
The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the indazole derivative.
Butyramide Formation: The final step involves the formation of the butyramide group through an amidation reaction, where the indazole derivative reacts with butyric acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the indazole ring, potentially converting it to a dihydroindazole derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide can be compared with other indazole derivatives, such as:
3-phenyl-2-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
6-(p-bromophenyl)amino-7-(p-chlorophenyl)indazolo[2’,3’1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine: A novel inhibitor of cyclooxygenase-2 (COX-2) with anti-inflammatory potential.
The uniqueness of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide lies in its specific structural features, such as the cyclopentyl group and butyramide moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
生物活性
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide features a unique combination of functional groups that contribute to its biological activity. The molecular formula is C20H28N3O, and it possesses characteristics typical of compounds with potential pharmacological applications.
Structural Features:
- Cyclopentyl Group: Enhances lipophilicity and bioavailability.
- Tetrahydroindazole Moiety: Associated with various biological activities including anticancer properties.
- Butyramide Functional Group: May influence the compound's interaction with biological targets.
Synthesis
The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide typically involves multi-step reactions:
- Formation of Tetrahydroindazole Core: Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Cyclopentyl Group: Alkylation reactions using cyclopentyl halides.
- Coupling with Butyric Acid Derivative: Final reaction to yield the desired butyramide compound.
Anticancer Properties
Research indicates that compounds containing indazole derivatives exhibit significant anticancer activity. N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide may inhibit tumor growth through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
Case Study Findings:
A study demonstrated that indazole derivatives could effectively inhibit the growth of various cancer cell lines by modulating signaling pathways involved in cell cycle regulation and apoptosis .
Neurotransmitter Modulation
The tetrahydroindazole component is linked to neurotransmitter modulation, suggesting potential applications in treating neurological disorders. Research has shown that similar compounds can influence serotonin and dopamine pathways, which are crucial in mood regulation and other neurological functions .
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Indazole derivatives showed significant tumor inhibition in vitro. |
| Study 2 | Neurotransmitter Modulation | Compounds influenced serotonin levels positively affecting mood disorders. |
| Study 3 | Antimicrobial Properties | Related sulfonamides demonstrated effective bacterial growth inhibition. |
特性
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-2-7-17(21)18-12-15-14-10-5-6-11-16(14)20(19-15)13-8-3-4-9-13/h13H,2-12H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADBFNFZJWXTBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














